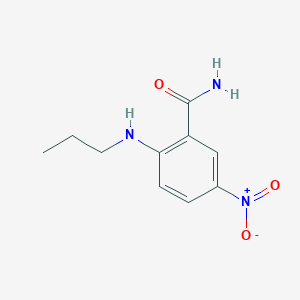
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate involves several steps. One common method includes the use of acetone as a solvent and p-toluenesulfonic acid as a catalyst . The reaction conditions are carefully controlled to ensure the desired stereoselectivity and yield. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize efficiency and purity.
Chemical Reactions Analysis
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying steroid synthesis and reactivity. In biology, it is used to investigate the effects of synthetic steroids on cellular processes. In medicine, it is utilized in research related to hormone replacement therapy and the development of new steroid-based drugs .
Mechanism of Action
The mechanism of action of 17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate involves its interaction with specific molecular targets and pathways. As a synthetic steroid, it binds to steroid receptors in cells, modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
17-Methyl-estra-3,5-diene-3,17 beta-diol Diacetate can be compared with other similar compounds, such as 17-Methylestradiol and 17-α-methyloestradiol-17-beta . These compounds share structural similarities but may differ in their biological activity, receptor affinity, and metabolic stability. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological effects.
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
BIDIOYAGBBRDHK-GOMYTPFNSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


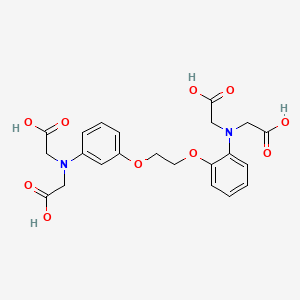

![2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid](/img/structure/B15340552.png)
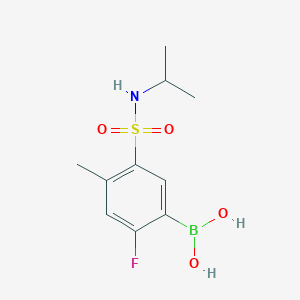

![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)
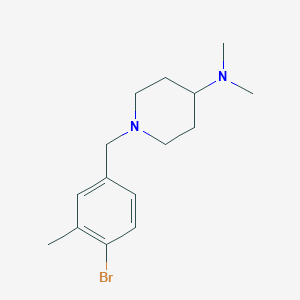
![Methyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B15340609.png)

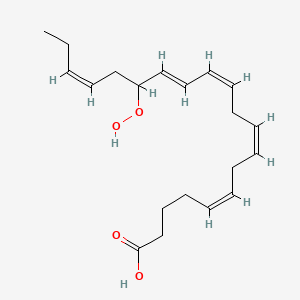
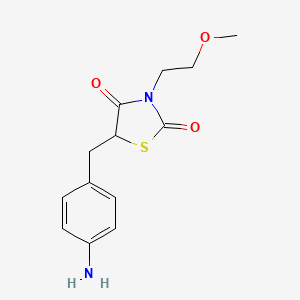
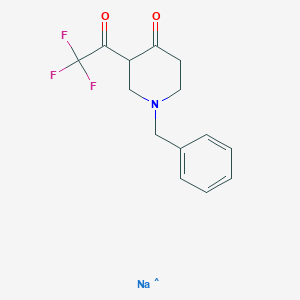
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
